Isotocin

Description

Properties

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H63N11O12S2/c1-5-20(3)32(39(62)45-16-31(44)56)51-38(61)29-8-7-13-52(29)41(64)28-19-66-65-18-24(42)34(57)46-25(14-22-9-11-23(54)12-10-22)36(59)50-33(21(4)6-2)40(63)48-27(17-53)37(60)47-26(15-30(43)55)35(58)49-28/h9-12,20-21,24-29,32-33,53-54H,5-8,13-19,42H2,1-4H3,(H2,43,55)(H2,44,56)(H,45,62)(H,46,57)(H,47,60)(H,48,63)(H,49,58)(H,50,59)(H,51,61)/t20-,21-,24-,25-,26-,27-,28-,29-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMINXPSYULINQV-XPLLYYSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NCC(=O)N)CC(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N)CC(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H63N11O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873488 | |

| Record name | Isotocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

966.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-21-0 | |

| Record name | Isotocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of Isotocin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotocin, a nonapeptide neurohormone found in teleost fish, is a structural and functional homolog of the mammalian hormone oxytocin. It plays a crucial role in regulating a variety of social and reproductive behaviors. This technical guide provides a comprehensive overview of the core aspects of this compound, including its chemical structure, amino acid sequence, and the downstream signaling pathways it activates. Detailed experimental protocols for the synthesis of this compound and for conducting receptor binding and functional assays are provided to facilitate further research and drug development efforts targeting the isotocinergic system.

This compound: Structure and Physicochemical Properties

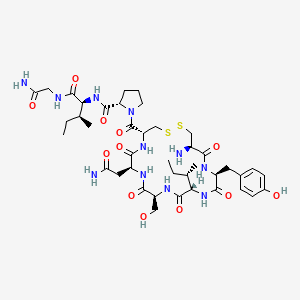

This compound is a cyclic nonapeptide with a molecular formula of C41H63N11O12S2.[1] It is composed of nine amino acids: Cysteine-Tyrosine-Isoleucine-Serine-Asparagine-Cysteine-Proline-Isoleucine-Glycinamide (CYISNCPIG-NH2). A disulfide bond between the two cysteine residues at positions 1 and 6 is a hallmark of its structure, creating a six-amino-acid ring with a three-amino-acid tail.[2]

Table 1: Amino Acid Sequence of this compound and Comparison with Oxytocin

| Position | This compound | Oxytocin |

| 1 | Cysteine | Cysteine |

| 2 | Tyrosine | Tyrosine |

| 3 | Isoleucine | Isoleucine |

| 4 | Serine | Glutamine |

| 5 | Asparagine | Asparagine |

| 6 | Cysteine | Cysteine |

| 7 | Proline | Proline |

| 8 | Isoleucine | Leucine |

| 9 | Glycinamide | Glycinamide |

The primary structural difference between this compound and oxytocin lies in the amino acid residues at positions 4 and 8. This compound possesses a serine at position 4 and an isoleucine at position 8, whereas oxytocin has a glutamine and a leucine at these respective positions. These subtle differences in amino acid composition contribute to their species-specific receptor binding and physiological functions.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C41H63N11O12S2[1] |

| Molecular Weight | 966.14 g/mol |

| IUPAC Name | (2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide[1] |

| Canonical SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CO)N)CC(=O)N)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NCC(=O)N |

| CAS Number | 550-21-0[1] |

This compound Receptor Binding and Functional Activity

This compound exerts its physiological effects by binding to and activating specific G-protein coupled receptors (GPCRs). In teleost fish, two orthologous oxytocin-like receptors, Oxtra and Oxtrb, have been identified.

Table 3: Functional Activity of this compound on Zebrafish Oxytocin Receptors

| Receptor | Ligand | EC50 (nM) |

| Oxtra | This compound | 2.99 ± 0.93 |

| Oxtrb | This compound | 3.14 ± 1.10 |

EC50 values were determined in heterologous expression assays using HEK293 cells.

These data indicate that this compound binds to both receptor subtypes with high and similar affinity, suggesting its potential to mediate a wide range of physiological responses through these receptors.

This compound Signaling Pathways

Upon binding to its receptors, this compound initiates a cascade of intracellular signaling events. The this compound receptor is primarily coupled to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration is a key event that mediates many of the cellular responses to this compound, including smooth muscle contraction and neurotransmitter release.

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

The following protocol outlines a standard method for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS). This method is adapted from established protocols for oxytocin synthesis and is suitable for producing high-purity this compound for research purposes.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Gly, Ile, Pro, Cys(Trt), Asn(Trt), Ser(tBu), Tyr(tBu))

-

Coupling reagents: HBTU/HOBt or HATU/HOAt

-

Activator base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v)

-

Solvents: DMF, Dichloromethane (DCM), Diethyl ether

-

Oxidizing agent for disulfide bond formation: Iodine or potassium ferricyanide

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

-

First Amino Acid Coupling: Couple Fmoc-Gly-OH to the resin using the chosen coupling reagents and activator base.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF.

-

Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids in the order of the this compound sequence (Ile, Pro, Cys(Trt), Asn(Trt), Ser(tBu), Ile, Tyr(tBu), Cys(Trt)).

-

Cleavage and Deprotection: Once the full-length peptide is assembled, cleave it from the resin and remove the side-chain protecting groups using the cleavage cocktail.

-

Crude Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

-

Purification of Linear Peptide: Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Cyclization (Disulfide Bond Formation): Dissolve the purified linear peptide in a dilute aqueous solution and add the oxidizing agent to facilitate the formation of the disulfide bond between the two cysteine residues.

-

Final Purification: Purify the final cyclized this compound peptide by RP-HPLC.

-

Characterization: Confirm the identity and purity of the synthesized this compound by mass spectrometry and analytical RP-HPLC.

This compound Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of unlabeled this compound for its receptor, adapted from protocols for oxytocin receptor binding.

Materials:

-

Cell membranes prepared from cells expressing the fish this compound receptor (e.g., HEK293 cells transfected with the Oxtr gene).

-

Radioligand: [3H]-isotocin or a suitable radiolabeled antagonist.

-

Unlabeled this compound (competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of unlabeled this compound.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the unlabeled this compound concentration. The concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Intracellular Calcium Imaging Assay

This protocol describes a method to measure the functional activity of this compound by monitoring changes in intracellular calcium concentration ([Ca2+]i) in cells expressing the this compound receptor.

Materials:

-

Cells expressing the fish this compound receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

This compound solutions of varying concentrations.

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Fluorescence microscope or plate reader equipped for calcium imaging.

Procedure:

-

Cell Culture: Plate the cells expressing the this compound receptor onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging.

-

Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in physiological salt solution for 30-60 minutes at 37°C.

-

Washing: Wash the cells with fresh physiological salt solution to remove excess dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells before the addition of this compound.

-

Stimulation: Add this compound at various concentrations to the cells and continuously record the changes in fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity is proportional to the change in [Ca2+]i. Plot the peak change in fluorescence as a function of the this compound concentration to generate a dose-response curve. The EC50 value, which is the concentration of this compound that produces 50% of the maximal response, can be determined from this curve.

Conclusion

This technical guide has provided a detailed overview of the structure, amino acid sequence, and signaling mechanisms of this compound. The provided experimental protocols for synthesis, receptor binding, and functional assays offer a solid foundation for researchers and drug development professionals to further investigate the physiological roles of the isotocinergic system and to explore its potential as a therapeutic target. The structural and functional similarities between this compound and oxytocin highlight the evolutionary conservation of this important neuropeptide family and suggest that insights gained from studying the isotocinergic system in fish can have broader implications for understanding neurohormonal regulation of social behavior across vertebrates.

References

The Evolutionary Trajectory of the Isotocin Gene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotocin, a nonapeptide hormone found in bony fish (teleosts), is a member of the highly conserved vasopressin/oxytocin superfamily of neuropeptides. These signaling molecules play crucial roles in regulating a wide array of physiological processes and social behaviors across vertebrates. Understanding the evolutionary history of the this compound gene and its receptor provides a fundamental framework for comparative endocrinology, neuroscience, and the development of novel therapeutics targeting related signaling pathways in other species, including mammals. This technical guide synthesizes the current knowledge on the evolutionary origins, gene duplication events, and phylogenetic relationships of the this compound gene, alongside detailed experimental protocols and a visualization of its signaling cascade.

Evolutionary History and Phylogeny

The evolutionary journey of the this compound gene is a compelling narrative of gene duplication and functional diversification. The ancestral gene of this superfamily, encoding a vasotocin-like peptide, is ancient, with origins tracing back to a common ancestor of protostomes and deuterostomes.

The Ancestral Duplication Event

The emergence of the oxytocin-like lineage, which includes this compound, is the result of a pivotal gene duplication event.[1] It is widely accepted that the ancestral vasotocin gene underwent a duplication event early in vertebrate evolution, approximately 450 million years ago, giving rise to the two distinct vasopressin-like and oxytocin-like lineages.[1] This duplication occurred after the divergence of jawless vertebrates (agnathans), which possess a single vasotocin-like gene, and before the radiation of jawed vertebrates.[1] In teleost fish, this oxytocin-like peptide is known as this compound.

Genomic Organization and Synteny

In many vertebrate species, the genes for the vasopressin-like and oxytocin-like peptides are found in close proximity on the same chromosome, often in a tail-to-tail orientation, providing strong evidence for their origin from a tandem duplication event.[2] For instance, in the Japanese pufferfish (Fugu rubripes), the vasotocin and this compound genes are linked in a tandem manner with an intergenic region of about 20 kb.[2] The conservation of gene order, or synteny, in the genomic region surrounding the vasotocin and this compound genes across different vertebrate lineages further supports their shared ancestry and provides a powerful tool for tracing their evolutionary history.

Evolution of the this compound Receptor

The physiological effects of this compound are mediated by its binding to a specific G-protein coupled receptor (GPCR), the this compound receptor (ITR). The evolution of the this compound receptor is intricately linked to the broader evolution of the vasopressin/oxytocin receptor family, which has been shaped by whole-genome duplication events.

Following the initial gene duplication that gave rise to the vasotocin and this compound ligands, the ancestral receptor gene also underwent duplications. Evidence suggests that two rounds of whole-genome duplication (1R and 2R) early in vertebrate evolution led to the expansion of the vasopressin/oxytocin receptor gene family. In the teleost lineage, a third round of whole-genome duplication (3R) resulted in further expansion and diversification of these receptors. This has led to the presence of multiple this compound receptor paralogs in many teleost species, allowing for the potential for sub-functionalization or neo-functionalization of these receptors.

Quantitative Data on this compound Gene Evolution

Divergence Time Estimates

Molecular clock analyses, which use the rate of mutation accumulation to estimate the time of divergence between species or genes, have been applied to the vasopressin/oxytocin superfamily.

| Evolutionary Event | Estimated Divergence Time (Millions of Years Ago) | Supporting References |

| Divergence of Vasotocin and this compound Receptor Lineages in Teleosts | ~351.9 (95% HPD: 250.1-462.6) | |

| Emergence of Jawed Vertebrates (and the ancestral vasotocin/oxytocin gene pair) | ~530 | |

| Emergence of Vertebrates (and the ancestral vasotocin-like gene) | ~540 |

This compound Gene and Receptor Copy Number in Teleosts

The number of this compound and this compound receptor genes can vary among different teleost species, primarily due to the teleost-specific whole-genome duplication (3R) and subsequent gene loss events.

| Species | This compound Gene (IT) Copy Number | This compound Receptor (ITR) Copy Number | Supporting References |

| Guppy (Poecilia reticulata) | 1 | 2 (itr1 and itr2) | |

| Zebrafish (Danio rerio) | 1 | 2 (oxtra and oxtrb) | |

| Medaka (Oryzias latipes) | 1 | 2 | |

| Gilt-head bream (Sparus aurata) | 1 | 2 | |

| Brown trout (Salmo trutta) | At least 1 | Additional duplicates of OTRa and OTRb from a salmonid-specific genome duplication |

Experimental Protocols

Gene Sequencing of the this compound Gene

Objective: To obtain the nucleotide sequence of the this compound gene from a target teleost species.

Methodology:

-

Genomic DNA/RNA Extraction: Extract high-quality genomic DNA or total RNA from brain tissue, where the this compound gene is highly expressed.

-

Primer Design: Design degenerate or species-specific primers based on conserved regions of known this compound gene sequences from related species. Primers should target the coding regions of the gene.

-

Polymerase Chain Reaction (PCR):

-

For genomic DNA, perform standard PCR to amplify the entire gene, including introns.

-

For RNA, first perform reverse transcription to synthesize complementary DNA (cDNA). Then, use PCR to amplify the coding sequence.

-

Typical PCR Conditions:

-

Initial denaturation: 95°C for 5 minutes.

-

35 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 50-60°C for 30 seconds (optimize based on primer melting temperature).

-

Extension: 72°C for 1-2 minutes (depending on the expected product size).

-

-

Final extension: 72°C for 10 minutes.

-

-

-

Gel Electrophoresis: Run the PCR product on an agarose gel to verify the size of the amplified fragment.

-

DNA Sequencing: Purify the PCR product and send it for Sanger sequencing. For whole-genome approaches, next-generation sequencing (NGS) platforms can be used.

Phylogenetic Analysis

Objective: To reconstruct the evolutionary relationships of the this compound gene and its receptor with other members of the vasopressin/oxytocin superfamily.

Methodology:

-

Sequence Retrieval: Obtain amino acid or nucleotide sequences of this compound, vasotocin, and their receptors from various vertebrate species from public databases like NCBI GenBank.

-

Multiple Sequence Alignment: Align the sequences using software such as ClustalW or MUSCLE, which are integrated into phylogenetic analysis software like MEGA.

-

Phylogenetic Tree Construction:

-

Software: Use software such as MEGA (Molecular Evolutionary Genetics Analysis) or MrBayes.

-

Method: Employ statistical methods like Maximum Likelihood (ML) or Bayesian Inference (BI).

-

Model Selection: Use the software's model selection feature to determine the best-fit model of nucleotide or amino acid substitution for the data.

-

Bootstrap Analysis: Perform bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the branches of the phylogenetic tree.

-

Tree Visualization: Visualize and edit the resulting phylogenetic tree using the software's built-in tools.

-

Synteny Analysis

Objective: To analyze the conservation of gene order in the genomic region surrounding the this compound gene across different species.

Methodology:

-

Genomic Data Retrieval: Obtain genomic scaffold or chromosome data for the species of interest from genome browsers like the NCBI Map Viewer or Ensembl.

-

Gene Identification: Identify the location of the this compound gene and its neighboring genes in the reference species.

-

Comparative Genomic Analysis: Use bioinformatics tools and databases (e.g., Cinteny) to compare the genomic region of the reference species with that of other species.

-

Visualization: Manually or with specialized software, create a visual representation of the conserved syntenic blocks, highlighting the relative positions and orientations of the genes.

Mandatory Visualizations

Evolutionary History of the this compound Gene

Caption: Evolutionary origin of the this compound gene from an ancestral vasotocin-like gene.

This compound Signaling Pathway

Caption: The this compound receptor signaling pathway via the Gq/PLC cascade.

Conclusion

The evolutionary history of the this compound gene is a testament to the power of gene duplication in generating biological novelty. From a single ancestral vasotocin-like gene, a family of neuropeptides with diverse and critical functions has evolved. For researchers in basic science and drug development, a thorough understanding of this evolutionary trajectory, coupled with robust experimental methodologies, is essential for contextualizing research findings and for identifying potential targets for therapeutic intervention. The continued application of genomic and phylogenetic tools will undoubtedly further illuminate the intricate evolutionary tapestry of the this compound gene and its relatives, providing deeper insights into the molecular basis of physiology and behavior.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Isotocin

Audience: Researchers, scientists, and drug development professionals.

Core Focus: A comprehensive examination of the molecular mechanisms and enzymatic processes involved in the maturation of isotocin from its protein precursor. This guide details the genetic origins, post-translational modifications, and key enzymatic players, supplemented with quantitative data and established experimental methodologies.

Introduction: The this compound/Oxytocin Superfamily

This compound (IT) is a nonapeptide hormone found in bony fishes (teleosts) that is structurally and functionally homologous to the mammalian hormone oxytocin (OT). Both are part of an ancient family of neurohypophysial hormones characterized by a nine-amino-acid structure, including a six-amino-acid ring formed by a disulfide bridge between two cysteine residues. The this compound-mesotocin-oxytocin lineage is primarily associated with reproductive functions. Like oxytocin, this compound is synthesized as part of a larger, inactive precursor protein, which undergoes a series of precise post-translational modifications to yield the active hormone. Understanding this pathway is critical for research in comparative endocrinology, neurobiology, and for the development of novel therapeutics targeting related signaling systems.

Genetic and Precursor Structure

The this compound gene, similar to the oxytocin and vasopressin genes in mammals, encodes a preproprotein. This precursor is a composite molecule with a distinct modular structure. In the guppy (Poecilia reticulata), for example, the it gene open reading frame is 468 base pairs, encoding a 155-amino-acid precursor protein.

The prepro-isotocin consists of the following domains in N-terminal to C-terminal order:

-

Signal Peptide: A short sequence at the N-terminus that directs the nascent polypeptide into the endoplasmic reticulum, after which it is cleaved.

-

This compound: The nine-amino-acid sequence of the mature hormone.

-

Processing Signal (Gly-Lys-Arg): A tripeptide sequence that serves as a recognition and cleavage site for processing enzymes.

-

Neurophysin I (NpI): A carrier protein that binds to this compound, facilitating its transport and storage and preventing its premature degradation.

This entire precursor is translated, folded, and packaged into neurosecretory granules in the hypothalamus. The subsequent processing into mature this compound occurs during axonal transport to the neurohypophysis (posterior pituitary), where it is stored for release.

The Biosynthesis Pathway: Post-Translational Processing

The maturation of the this compound precursor into bioactive this compound is a multi-step enzymatic cascade that takes place within the acidic environment of neurosecretory granules. This pathway involves endoproteolytic cleavage, exopeptidic trimming, and C-terminal amidation.

Step 1: Endoproteolytic Cleavage

The first crucial step is the cleavage of the precursor at the C-terminal side of the dibasic Lys-Arg pair within the Gly-Lys-Arg processing signal. This action is performed by Prohormone Convertases (PCs) , a family of subtilisin-like serine endoproteases. In neuroendocrine cells, PC1/3 and PC2 are the primary convertases. This initial cleavage separates the this compound-Gly-Lys-Arg intermediate from its neurophysin carrier protein.

-

Enzyme: Prohormone Convertase 1/3 (PC1/3) or Prohormone Convertase 2 (PC2).

-

Action: Cleavage at the carboxyl side of the Lys-Arg doublet.

-

Product: this compound-Gly-Lys-Arg and Neurophysin I.

Step 2: Exopeptidase Trimming

Following the initial cut, the basic lysine and arginine residues are sequentially removed from the C-terminus of the this compound intermediate. This trimming is accomplished by Carboxypeptidase E (CPE) , also known as Carboxypeptidase H. CPE is a zinc-dependent exopeptidase with optimal activity at the acidic pH (5.0-6.0) found within secretory granules.[1][2]

-

Enzyme: Carboxypeptidase E (CPE).

-

Action: Sequential removal of C-terminal arginine and lysine residues.

-

Product: this compound-Gly (a glycine-extended intermediate).

Step 3: C-Terminal α-Amidation

The final and essential step for conferring biological activity to this compound is the amidation of the C-terminal glycine. This reaction is catalyzed by the bifunctional enzyme Peptidylglycine α-amidating Monooxygenase (PAM) . The reaction occurs in two sequential steps, catalyzed by two different domains of the PAM enzyme.[3][4]

-

Hydroxylation: The Peptidylglycine α-hydroxylating monooxygenase (PHM) domain uses ascorbate and molecular oxygen to hydroxylate the α-carbon of the C-terminal glycine.[3]

-

Lyase Reaction: The Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain cleaves the N-C bond, releasing the amidated peptide and glyoxylate.

-

Enzyme: Peptidylglycine α-amidating Monooxygenase (PAM).

-

Action: Converts the C-terminal glycine into an amide group.

-

Product: Mature, bioactive this compound (-NH₂) and glyoxylate.

The complete pathway is visualized in the diagram below.

Quantitative Data Summary

Quantitative analysis of the enzymes involved in this compound/oxytocin biosynthesis provides insight into the efficiency and regulation of the pathway. The following tables summarize key kinetic parameters and conditions for these enzymes, primarily derived from studies on their mammalian homologues.

Table 1: Properties of Key Biosynthetic Enzymes

| Enzyme | Family | Optimal pH | Activators | Inhibitors |

|---|---|---|---|---|

| Prohormone Convertase 1/3 | Subtilisin-like Serine Protease | 5.5 - 6.0 | Ca²⁺ | Peptide Inhibitors, Chelating Agents |

| Carboxypeptidase E (CPE) | Metallocarboxypeptidase | 5.0 - 6.0 | Co²⁺, Zn²⁺ | GEMSA, EDTA, Cu²⁺ |

| PAM (PHM domain) | Monooxygenase | 5.5 - 6.5 | Ascorbate, Cu²⁺, O₂ | 4-methoxybenzoxyacetic acid |

| PAM (PAL domain) | Lyase | 5.0 - 6.0 | Zn²⁺ or Cd²⁺ | Metal Chelators |

Table 2: Kinetic Parameters for Peptidylglycine α-amidating Monooxygenase (PAM)

| Substrate | Enzyme Source | Kₘ | Kᵢ (Inhibitor) | Reference |

|---|---|---|---|---|

| TNP-D-Tyr-Val-Gly | Anglerfish Islet PAM | 25 ± 5 µM | 0.06 mM (4-methoxybenzoxyacetic acid) |

| 4-Nitrohippuric Acid | Anglerfish Islet PAM | 3.4 ± 1 mM | N/A | |

Experimental Protocols & Methodologies

The study of this compound biosynthesis relies on a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experimental approaches.

Isolation of Neurosecretory Granules

This procedure is fundamental for studying the processing enzymes in their native environment.

-

Homogenization: Posterior pituitary glands are homogenized in an ice-cold isotonic sucrose solution (e.g., 0.25 M sucrose) buffered to a neutral pH.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. A low-speed spin (e.g., 1,000 x g) pellets nuclei and unbroken cells. A subsequent medium-speed spin (e.g., 3,000 x g) pellets mitochondria.

-

High-Speed Centrifugation: The supernatant from the mitochondrial spin is centrifuged at high speed (e.g., 25,000 x g) to pellet a crude granule fraction.

-

Density Gradient Centrifugation: The crude granule pellet is resuspended and layered onto a discontinuous or continuous density gradient (e.g., sucrose or Percoll). Ultracentrifugation separates organelles based on their buoyant density, yielding a highly purified neurosecretory granule fraction.

-

Validation: The purity of the fraction is confirmed by electron microscopy and by assaying for marker enzymes of contaminating organelles, such as succinate dehydrogenase (mitochondria) and cathepsin (lysosomes).

In Vitro Enzyme Assays

-

Enzyme Source: Purified neurosecretory granule lysate or recombinant PC enzyme.

-

Substrate: A synthetic fluorogenic peptide substrate containing a dibasic cleavage site, such as pGlu-Arg-Thr-Lys-Arg-MCA (methylcoumarinamide).

-

Reaction Buffer: An acidic buffer (e.g., 100 mM sodium acetate, pH 5.5) containing CaCl₂ (2-5 mM) and a non-ionic detergent (e.g., 0.2% octylglucoside).

-

Procedure: The enzyme is pre-incubated with the reaction buffer at 37°C. The reaction is initiated by adding the substrate.

-

Detection: Cleavage of the substrate releases the fluorophore (AMC), which is detected by measuring the increase in fluorescence over time using a fluorometer (Excitation/Emission: 380/460 nm). The rate of fluorescence increase is proportional to enzyme activity.

-

Enzyme Source: Purified granule lysate or recombinant CPE.

-

Substrate: A synthetic peptide with a C-terminal basic residue, such as hippuryl-L-arginine or dansyl-Phe-Ala-Arg.

-

Reaction Buffer: An acidic buffer (e.g., 50 mM sodium acetate, pH 5.5) containing CoCl₂ as an activator.

-

Procedure: The enzyme is incubated with the substrate at 37°C. The reaction is stopped after a defined time, often by adding a strong acid or base.

-

Detection: The product (e.g., hippuric acid and arginine) is quantified. This can be done spectrophotometrically by reacting the liberated amino acid with ninhydrin, or by separating the product from the substrate using High-Performance Liquid Chromatography (HPLC) and measuring its absorbance.

Product Analysis by HPLC

HPLC is a cornerstone technique for separating and quantifying the precursor, intermediates, and final products of the biosynthesis pathway.

-

Sample Preparation: Samples from in vitro assays or tissue extracts are often acidified (e.g., with trifluoroacetic acid) and centrifuged to remove precipitated proteins.

-

Chromatography: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of two solvents is employed for elution. Solvent A is typically an aqueous solution with a small amount of acid (e.g., 0.1% TFA in water), and Solvent B is an organic solvent like acetonitrile with 0.1% TFA.

-

Elution Program: The percentage of Solvent B is gradually increased over time to elute peptides based on their hydrophobicity. For example, a linear gradient from 5% to 60% acetonitrile over 30-60 minutes.

-

Detection: Peptides are detected by their absorbance at UV wavelengths (e.g., 214 nm or 280 nm). Fractions can be collected for further analysis by mass spectrometry or radioimmunoassay.

The diagram below illustrates a typical workflow for analyzing enzyme activity on a peptide substrate.

Conclusion

The biosynthesis of this compound from its precursor protein is a highly regulated and sequential process that mirrors the maturation of other neurohypophysial hormones like oxytocin and vasopressin. This pathway, occurring within neurosecretory granules, relies on the precise and coordinated action of prohormone convertases, carboxypeptidase E, and peptidylglycine α-amidating monooxygenase. A thorough understanding of this enzymatic cascade, supported by robust quantitative and methodological analysis, is essential for advancing our knowledge in endocrinology and provides a framework for the development of targeted therapeutic interventions in related physiological systems.

References

- 1. Processing of the oxytocin precursor: isolation of an exopeptidase from neurosecretory granules of bovine pituitaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reaction Mechanism of the Bicopper Enzyme Peptidylglycine α-Hydroxylating Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptidylglycine alpha-amidating monooxygenase - Wikipedia [en.wikipedia.org]

A Technical Guide to the Neuroanatomical Mapping of Isotocin-Producing Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotocin (IT), the fish homolog of the mammalian neuropeptide oxytocin (OXT), plays a crucial role in regulating a variety of social behaviors, including reproductive and parental care, as well as physiological processes such as osmoregulation. Understanding the precise neuroanatomical organization of isotocinergic circuits is fundamental to elucidating the neural basis of these behaviors and for identifying potential therapeutic targets for neuromodulatory drugs. This guide provides a comprehensive overview of the techniques and data related to the mapping of IT-producing neurons, with a focus on quantitative analysis, detailed experimental protocols, and visualization of associated pathways and workflows.

Data Presentation: Quantitative Neuroanatomy of this compound/Oxytocin Neurons

The number and distribution of IT/OXT neurons can vary significantly across species and even between social contexts within a species. Stereological and 3D imaging techniques have enabled precise quantification of these neuronal populations.

Table 1: Quantitative Analysis of this compound-Producing Neurons in Teleost Fish

| Species | Brain Region | Neuronal Subpopulation | Number of Neurons (Mean ± SEM) | Method | Reference |

| Amphiprion ocellaris (False Clown Anemonefish) | Preoptic Area (POA) | Arginine Vasotocin (AVT) and this compound (IT) immunoreactive neurons | Not explicitly quantified in this study, but distribution described. | Immunohistochemistry | [1] |

| Cichlid Fishes (8 species) | Preoptic Area (POA) | Parvocellular this compound Neurons | Fewer in cooperatively breeding species compared to independently breeding species. | Immunohistochemistry, Stereology | [2][3][4] |

| Danio rerio (Zebrafish) | Preoptic Area (POA) | Oxytocin (this compound) Neurons | 378.3 ± 35.8 (Control) vs. 476.6 ± 63.7 (after deionized water treatment) | Immunohistochemistry, Cell Counting | [5] |

| Gymnotus omarorum (Weakly electric fish) | Preoptic Area (POA) | This compound (IT) and Arginine Vasotocin (AVT) neurons | Differences in size, number, and location between IT and AVT neurons noted. | Immunohistochemistry |

Table 2: Quantitative Analysis of Oxytocin-Producing Neurons in Rodents

| Species | Brain Region | Neuronal Population | Number of Neurons (Mean ± SD) | Method | Reference |

| Mouse (Mus musculus) | Hypothalamus | Total Oxytocin Neurons | 8905 ± 639 | Transgenic Reporter (Oxt-Cre;Ai14) with Serial Two-Photon Tomography | |

| Mouse (Mus musculus) | Paraventricular Nucleus (PVN) | Oxytocin Neurons | 3584 ± 243 | 3D Immunolabeling with Light-Sheet Microscopy | |

| Mouse (Mus musculus) | Supraoptic Nucleus (SON) | Oxytocin Neurons | 2399 ± 255 | 3D Immunolabeling with Light-Sheet Microscopy | |

| Mouse (Mus musculus) | Accessory Nuclei (AN) | Oxytocin Neurons | 1023 ± 138 | 3D Immunolabeling with Light-Sheet Microscopy |

Experimental Protocols

Detailed methodologies are crucial for the successful identification and mapping of IT/OXT neurons. Below are representative protocols for key experimental techniques.

Immunohistochemistry (IHC) for this compound in Zebrafish Brain

This protocol is adapted from methods used for neuropeptide staining in teleost brains.

Solutions and Reagents:

-

Phosphate-Buffered Saline (PBS): 0.1 M, pH 7.4

-

Fixative: 4% Paraformaldehyde (PFA) in PBS

-

Blocking Solution: 5% Normal Goat Serum (NGS) and 0.3% Triton X-100 in PBS

-

Primary Antibody: Rabbit anti-Isotocin antibody (diluted 1:1000 to 1:5000 in blocking solution)

-

Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488), diluted 1:500 in PBS with 0.3% Triton X-100.

-

Mounting Medium: Antifade mounting medium with DAPI.

Procedure:

-

Perfusion and Fixation: Anesthetize the fish and perfuse transcardially with cold PBS followed by 4% PFA. Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks.

-

Sectioning: Embed the brain in OCT compound and freeze. Cut 20-40 µm coronal or sagittal sections on a cryostat and mount on charged glass slides.

-

Permeabilization and Blocking: Wash sections three times for 10 minutes in PBS. Incubate in blocking solution for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Incubate sections with the primary anti-isotocin antibody overnight at 4°C in a humidified chamber.

-

Washing: Wash sections three times for 10 minutes in PBS with 0.3% Triton X-100.

-

Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Wash sections three times for 10 minutes in PBS. Counterstain with DAPI if desired. Mount the slides with antifade mounting medium.

-

Imaging: Visualize sections using a confocal or fluorescence microscope.

In Situ Hybridization (ISH) for this compound mRNA in Teleost Brain

This protocol is a generalized procedure based on standard ISH techniques for fish.

Solutions and Reagents:

-

DEPC-treated water: For all solutions.

-

Hybridization Buffer: 50% formamide, 5x SSC, 50 µg/mL heparin, 0.1% Tween-20, 1 mg/mL yeast tRNA, 1x Denhardt's solution.

-

Digoxigenin (DIG)-labeled riboprobe: Synthesized from a cDNA template for the this compound gene.

-

Anti-DIG Antibody: Anti-DIG-AP (alkaline phosphatase) conjugate, diluted 1:2000 in blocking buffer.

-

Detection Buffer (NBT/BCIP): Nitro-blue tetrazolium chloride (NBT) and 5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt (BCIP) solution.

Procedure:

-

Tissue Preparation: Prepare frozen sections as described for IHC.

-

Pre-hybridization: Wash sections in PBS, followed by acetylation and permeabilization with Proteinase K. Pre-hybridize sections in hybridization buffer for 2-4 hours at 65°C.

-

Hybridization: Replace the pre-hybridization solution with hybridization buffer containing the DIG-labeled this compound riboprobe (100-500 ng/mL). Incubate overnight at 65°C in a humidified chamber.

-

Post-hybridization Washes: Perform a series of stringent washes with decreasing concentrations of SSC at 65°C to remove unbound probe.

-

Immunodetection: Block non-specific binding with a blocking solution. Incubate with the anti-DIG-AP antibody overnight at 4°C.

-

Washing: Wash sections extensively with a maleic acid buffer containing Tween-20 (MABT).

-

Colorimetric Detection: Equilibrate sections in detection buffer. Incubate with the NBT/BCIP solution in the dark until the desired color intensity is reached.

-

Stopping and Mounting: Stop the reaction by washing in PBS. Dehydrate the sections through an ethanol series, clear with xylene, and mount with a permanent mounting medium.

Anterograde Tract-Tracing using AAV

This protocol outlines a general workflow for using adeno-associated viruses (AAVs) to map the projections of oxytocin neurons in the mouse hypothalamus.

Materials:

-

AAV vector: e.g., AAV1-hSyn-Cre injected into an OXT-Cre mouse line, or AAV expressing a fluorescent protein under a neuron-specific promoter.

-

Stereotaxic apparatus: For precise injection into the brain.

-

Nanoinjector system: To deliver small volumes of the virus.

Procedure:

-

Viral Vector Preparation: Obtain or produce a high-titer AAV vector.

-

Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic frame.

-

Craniotomy: Expose the skull and drill a small burr hole over the target brain region (e.g., the paraventricular nucleus of the hypothalamus).

-

Viral Injection: Lower a micropipette filled with the AAV solution to the correct coordinates and inject a small volume (e.g., 50-100 nL) over several minutes.

-

Post-injection Survival: Allow sufficient time for viral expression and transport (typically 2-4 weeks).

-

Tissue Processing and Imaging: Perfuse the animal, dissect the brain, and process for immunohistochemistry to visualize the fluorescent reporter protein expressed by the virus. Image serial sections to map the full extent of the axonal projections.

Mandatory Visualizations

This compound/Oxytocin Signaling Pathway

Experimental Workflow for 3D Mapping of this compound Neurons

Logical Relationship of Viral Tract-Tracing for Circuit Analysis

Conclusion

The neuroanatomical mapping of this compound-producing neurons is a rapidly advancing field, driven by innovations in molecular tools, imaging technologies, and computational analysis. This guide provides a foundational understanding of the quantitative data, experimental protocols, and conceptual frameworks necessary for researchers, scientists, and drug development professionals to investigate the isotocinergic system. By integrating these methodologies, a more complete picture of the structure and function of these critical neural circuits can be achieved, paving the way for novel insights into the neurobiology of social behavior and the development of new therapeutic strategies.

References

- 1. openfishsciencejournal.com [openfishsciencejournal.com]

- 2. This compound neuronal phenotypes differ among social systems in cichlid fishes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound neuronal phenotypes differ among social systems in cichlid fishes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abel.mcmaster.ca [abel.mcmaster.ca]

- 5. Oxytocin Signaling Acts as a Marker for Environmental Stressors in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Roles of Isotocin in Teleost Fish: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Isotocin (IT), the teleost homolog of the mammalian neuropeptide oxytocin, is a key regulator of a diverse array of physiological processes in teleost fish. This technical guide provides a comprehensive overview of the multifaceted roles of this compound, with a focus on its critical functions in reproduction, osmoregulation, social behavior, and the stress response. Detailed experimental methodologies are presented to facilitate further research in this field, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding of the molecular and systemic mechanisms of this compound action. This document is intended to serve as a core resource for researchers and professionals engaged in fish physiology, neuroendocrinology, and the development of novel therapeutics for aquaculture and beyond.

Introduction

This compound is a nonapeptide hormone, structurally similar to arginine vasotocin (AVT) and the mammalian hormones oxytocin and vasopressin.[1][2][3] It is primarily synthesized in the preoptic area (POA) of the hypothalamus and released from the neurohypophysis into the bloodstream, acting as a hormone.[4][5] this compound also functions as a neuromodulator within the central nervous system (CNS). The pleiotropic effects of this compound are mediated by its specific G protein-coupled receptor, the this compound receptor (ITR), which is distributed in various central and peripheral tissues. This guide delves into the core physiological functions of this compound in teleost fish, providing the technical details necessary for advanced research and development.

Core Physiological Functions of this compound

Reproduction

This compound plays a pivotal role in orchestrating reproductive behaviors and physiological events in teleost fish. Its functions range from influencing courtship and spawning to modulating gonadal function.

Key Roles in Reproduction:

-

Spawning Behavior: In several teleost species, this compound is implicated in the initiation and coordination of spawning reflexes and behaviors. For instance, administration of this compound has been shown to induce spawning-like behaviors in some fish.

-

Gonadal Function: this compound can directly influence gonadal steroidogenesis and gamete maturation. In some species, this compound has been shown to stimulate testosterone secretion in vitro.

-

Uterine Contractions: In live-bearing teleosts, this compound is involved in parturition, analogous to oxytocin's role in mammals.

-

Interaction with the Hypothalamic-Pituitary-Gonadal (HPG) Axis: this compound modulates the HPG axis, although the exact mechanisms are still being elucidated. It has been shown to interact with dopamine neurons in the preoptic area, which are known to inhibit the release of luteinizing hormone (LH).

Osmoregulation

This compound is a significant hormonal regulator of water and salt balance in teleost fish, a critical function for survival in diverse aquatic environments.

Key Roles in Osmoregulation:

-

Ion Uptake: In freshwater fish, this compound has been demonstrated to increase the rate of sodium uptake across the gills.

-

Ion Excretion: In some euryhaline species, this compound facilitates the branchial outflux of sodium when fish are transferred from freshwater to seawater.

-

Response to Osmotic Challenge: Plasma this compound levels can change in response to acute and chronic changes in environmental salinity. For example, in rainbow trout transferred from freshwater to brackish water, plasma this compound levels increased significantly 24 hours after the transfer.

Social Behavior

This compound is a key neuromodulator of social behaviors in teleosts, influencing everything from shoaling to aggression and social bonding.

Key Roles in Social Behavior:

-

Shoaling and Social Preference: this compound receptor signaling is involved in the development and maintenance of social preference and shoaling behavior in species like zebrafish.

-

Aggression: The this compound system can modulate aggressive behaviors, with its effects often being context- and species-dependent.

-

Social Status: Levels of this compound in specific brain regions have been correlated with social dominance. For instance, in cichlid fish, dominant males have been found to have significantly higher levels of this compound in the hindbrain compared to subordinate males.

-

Parental Care: In species with parental care, this compound is implicated in the regulation of behaviors such as nest defense and fanning of eggs.

Stress Response

This compound is involved in the complex neuroendocrine response to stress in teleost fish.

Key Roles in the Stress Response:

-

Modulation of the Hypothalamic-Pituitary-Interrenal (HPI) Axis: this compound can influence the activity of the HPI axis, the primary stress response system in fish.

-

Behavioral Responses to Stress: The this compound system can influence behavioral coping mechanisms in stressful situations.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the effects of this compound in teleost fish.

Table 1: Effects of this compound on Gene Expression

| Species | Tissue/Cell Type | Gene | Treatment | Fold Change/Effect | Reference |

| Guppy (Poecilia reticulata) | Ovary | cox2 (Cyclooxygenase 2) | 10⁻⁵ M this compound (in vitro) | Significant upregulation | |

| Guppy (Poecilia reticulata) | Ovary | itr1 (this compound Receptor 1) | 10⁻⁵ M this compound (in vitro) | Significant upregulation | |

| Catfish (Clarias batrachus) | Preoptic Area Slices | Tyrosine Hydroxylase (TH) | 5 µM this compound peptide | Significant reduction in TH immunoreactivity (Control: 45.3 ± 4.2; IT: 29.4 ± 4.7) | |

| Zebrafish (Danio rerio) | Whole Body | oxt (this compound) | Social Isolation (8 wpf) | Significantly reduced oxt expression |

Table 2: this compound Peptide Levels in Different Physiological States

| Species | Brain Region/Fluid | Condition | This compound Level | Reference |

| Cichlid (Oreochromis mossambicus) | Hindbrain | Dominant Males | Significantly higher than subordinates | |

| Cichlid (Oreochromis mossambicus) | Pituitary | Subordinate Males | Significantly higher than dominants | |

| Rainbow Trout (Oncorhynchus mykiss) | Plasma | Transfer from FW to Brackish Water (24h) | Significant increase | |

| Catfish (Clarias batrachus) | Preoptic Area | Spawning Phase | Peak levels of IST-IR fibers (28 ± 2.3 % fluorescent area) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the physiological roles of this compound in teleost fish.

In Situ Hybridization for this compound Receptor (ITR) mRNA

This protocol is adapted from a study on the plainfin midshipman fish and can be optimized for other teleost species.

Objective: To visualize the distribution of ITR mRNA in brain tissue.

Materials:

-

4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

-

Graded ethanol series (70%, 95%, 100%)

-

0.1 M Triethanolamine (TEA) buffer

-

Acetic anhydride

-

Hybridization buffer (300mM NaCl, 20mM Tris-HCl pH 8, 5mM EDTA, 10mM Na₂HPO₄, 10% dextran sulfate, 1X Denhardt's solution, 500 µg/mL tRNA, 200 µg/mL Herring sperm DNA, 50% formamide)

-

DIG-labeled riboprobe for ITR

-

5X and 0.2X Saline-Sodium Citrate (SSC) buffer

-

Blocking buffer (0.1 M Tris, 150 mM NaCl, 10% normal horse serum)

-

Anti-DIG-AP antibody

-

Alkaline phosphatase buffer and substrate (e.g., NBT/BCIP)

Procedure:

-

Tissue Preparation: Perfuse fish and dissect the brain. Post-fix in 4% PFA overnight at 4°C. Cryoprotect in 30% sucrose in PBS, then embed in OCT compound and freeze. Section the brain on a cryostat (10-20 µm) and mount on slides.

-

Pre-hybridization:

-

Fix sections in 4% PFA for 5 minutes.

-

Wash twice in PBS for 3 minutes each.

-

Acetylate for 10 minutes in 0.1 M TEA with 0.33% acetic anhydride.

-

Rinse in PBS and dehydrate through a graded ethanol series.

-

Incubate in hybridization buffer for 1 hour at room temperature.

-

-

Hybridization:

-

Replace pre-hybridization buffer with hybridization buffer containing the DIG-labeled riboprobe.

-

Coverslip and incubate overnight at 65°C in a humidified chamber.

-

-

Post-hybridization Washes:

-

Rinse and remove coverslips.

-

Wash five times in 5X SSC for 10 minutes each at 65°C.

-

Wash four times in 0.2X SSC for 30 minutes each at 65°C.

-

-

Immunodetection:

-

Rinse briefly in 100 mM Tris, pH 7.5; 150 mM NaCl.

-

Block for 60 minutes at room temperature in blocking buffer.

-

Incubate with anti-DIG-AP antibody overnight at 4°C.

-

Wash in Tris-buffered saline with Tween 20 (TBST).

-

Equilibrate in alkaline phosphatase buffer.

-

Develop the color reaction with NBT/BCIP substrate in the dark.

-

-

Imaging: Dehydrate, clear, and coverslip the slides. Image using a bright-field microscope.

Quantitative Real-Time PCR (qPCR) for this compound and ITR Gene Expression

Objective: To quantify the relative expression levels of this compound and ITR mRNA.

Materials:

-

RNA extraction kit (e.g., TRIzol)

-

DNase I

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for this compound, ITR, and a reference gene (e.g., β-actin, EF1α)

-

qPCR instrument

Procedure:

-

RNA Extraction: Dissect the tissue of interest and immediately homogenize in RNA extraction reagent. Follow the manufacturer's protocol to isolate total RNA.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

qPCR:

-

Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.

-

Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include no-template controls and a melt curve analysis to ensure specificity.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Radioimmunoassay (RIA) for Plasma this compound

Materials:

-

Specific antibody against fish this compound

-

Radiolabeled this compound (e.g., ¹²⁵I-isotocin)

-

This compound standards of known concentrations

-

Assay buffer

-

Secondary antibody (for precipitation) or solid-phase coated tubes

-

Gamma counter

Procedure:

-

Sample Collection and Extraction: Collect blood samples and separate the plasma. Extract the plasma to remove interfering substances.

-

Assay Setup:

-

Prepare a standard curve by serially diluting the this compound standards.

-

In assay tubes, add a fixed amount of anti-isotocin antibody, radiolabeled this compound, and either the standard or the extracted sample.

-

-

Incubation: Incubate the tubes to allow for competitive binding between the labeled and unlabeled this compound for the antibody.

-

Separation: Separate the antibody-bound this compound from the free this compound. This can be achieved by adding a secondary antibody that precipitates the primary antibody, followed by centrifugation, or by using tubes coated with the primary antibody and decanting the supernatant.

-

Counting: Measure the radioactivity of the bound fraction using a gamma counter.

-

Data Analysis: Plot the radioactivity of the standards against their concentrations to generate a standard curve. Determine the concentration of this compound in the samples by interpolating their radioactivity values on the standard curve.

Behavioral Analysis

Objective: To assess the effects of this compound on social and reproductive behaviors.

Materials:

-

Aquaria with controlled environmental conditions (temperature, light cycle)

-

Video recording equipment

-

Behavioral analysis software (e.g., EthoVision, Noldus)

-

This compound or ITR antagonist for administration (e.g., intraperitoneal injection)

Procedure:

-

Acclimation: Acclimate fish to the experimental tanks for a sufficient period.

-

Treatment: Administer this compound, an ITR antagonist, or a vehicle control.

-

Behavioral Observation:

-

Record the behavior of the fish for a defined period.

-

For social preference, a three-chamber tank can be used to measure the time spent near a conspecific versus an empty chamber.

-

For aggression, a mirror test or a resident-intruder test can be employed.

-

For reproductive behavior, observe courtship displays, nest building, and spawning events.

-

-

Data Analysis: Use behavioral analysis software to score the frequency and duration of specific behaviors. Analyze the data using appropriate statistical tests (e.g., t-test, ANOVA) to compare between treatment groups.

Signaling Pathways and Experimental Workflows

This compound Receptor Signaling Pathway

The this compound receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Caption: this compound receptor signaling cascade.

Experimental Workflow for Investigating this compound's Role in Social Behavior

The following diagram illustrates a typical experimental workflow to study the effects of this compound on social behavior in teleost fish.

Caption: Workflow for behavioral experiments.

Conclusion and Future Directions

This compound is a pleiotropic neuropeptide with profound effects on the physiology and behavior of teleost fish. Its roles in reproduction, osmoregulation, social behavior, and stress are integral to the fitness and survival of these animals. The experimental protocols and quantitative data presented in this guide offer a foundation for further investigation into the intricate mechanisms of this compound action.

Future research should focus on:

-

Elucidating the specific downstream targets of this compound signaling in different tissues.

-

Investigating the interplay between the this compound and other neuroendocrine systems, such as the AVT and HPI axes.

-

Exploring the potential of modulating the this compound system for applications in aquaculture, such as improving reproductive success and reducing stress.

-

Utilizing advanced techniques like CRISPR/Cas9 to create knockout models to further dissect the functions of this compound and its receptors.

A deeper understanding of the physiological roles of this compound will not only advance our fundamental knowledge of fish biology but also open new avenues for practical applications in fisheries and aquaculture management.

References

- 1. Frontiers | Reproductive roles of the vasopressin/oxytocin neuropeptide family in teleost fishes [frontiersin.org]

- 2. Reproductive roles of the vasopressin/oxytocin neuropeptide family in teleost fishes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Teleost Nonapeptides, this compound and Vasotocin Administration Released the Milt by Abdominal Massage in Male Catfish, Clarias magur - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brain levels of arginine-vasotocin and this compound in dominant and subordinate males of a cichlid fish - PubMed [pubmed.ncbi.nlm.nih.gov]

function of isotocin as a neurotransmitter and hormone

An In-depth Technical Guide on the Core Functions of Isotocin as a Neurotransmitter and Hormone

Abstract

This compound (IT) is a nonapeptide neurohypophysial hormone that is the teleost fish homolog of mammalian oxytocin (OT).[1][2] It functions as both a hormone, released into the bloodstream to act on peripheral organs, and as a neurotransmitter or neuromodulator within the central nervous system (CNS).[3] This dual functionality allows this compound to regulate a wide array of physiological processes and behaviors, including osmoregulation, reproduction, and complex social behaviors.[3][4] Understanding the molecular mechanisms, signaling pathways, and regulatory networks of the isotocinergic system is crucial for comparative endocrinology and may offer insights for the development of novel therapeutics targeting related systems in humans. This guide provides a detailed overview of this compound's functions, supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction: The Dual Nature of this compound

This compound is a member of the highly conserved vasopressin/oxytocin family of nonapeptide hormones. Structurally, it is a nine-amino-acid peptide with a disulfide bridge between cysteine residues at positions 1 and 6, forming a six-amino-acid ring. It differs from its mammalian counterpart, oxytocin, typically at positions 4 and/or 8 of the amino acid sequence.

Like other members of this peptide family, this compound is synthesized in neurosecretory neurons of the hypothalamus, specifically within the preoptic area (POA) in fish. From there, it is transported to the neurohypophysis (the posterior pituitary gland in fish) and either released into the systemic circulation to act as a hormone or released within the CNS to act as a neurotransmitter.

-

As a Hormone: this compound peripherally regulates key physiological processes, most notably ion and water balance (osmoregulation) and reproductive functions such as spawning behavior and smooth muscle contraction.

-

As a Neurotransmitter: Within the brain, this compound modulates a suite of complex social behaviors, including aggression, social bonding, anxiety, and courtship.

This technical guide will dissect these roles, detailing the underlying signaling pathways, presenting relevant quantitative data, and outlining the experimental protocols used to elucidate these functions.

This compound's Role as a Hormone

When released from the neurohypophysis into the bloodstream, this compound travels to peripheral tissues to exert its hormonal effects. Its primary hormonal functions are centered on osmoregulation and reproduction.

Osmoregulation and Ion Homeostasis

This compound plays a significant role in maintaining hydromineral homeostasis in fish, particularly in response to changes in environmental salinity. Studies in various euryhaline teleosts have demonstrated that transferring fish from freshwater to seawater stimulates an increase in plasma this compound concentrations. This suggests its involvement in hyperosmotic acclimation. The this compound receptor (ITR) is expressed in several osmoregulatory tissues, including the gills, kidney, and bladder, providing the anatomical basis for these effects. Mechanistically, this compound has been shown to regulate the differentiation and proliferation of ionocytes, the specialized cells in fish gills responsible for ion exchange.

Reproductive Physiology

Analogous to oxytocin's role in mammalian parturition and lactation, this compound is a key regulator of reproductive processes in fish.

-

Spawning and Ovulation: this compound is implicated in stimulating smooth muscle contractions necessary for spawning (the release of eggs and sperm). Brain levels of this compound have been observed to peak during the spawning phase in some species.

-

Prostaglandin Synthesis: this compound can stimulate the synthesis of prostaglandins, which are crucial for ovulation and uterine contraction. This action is mediated through the upregulation of cyclooxygenase 2 (cox2) gene expression via the this compound receptor.

This compound's Role as a Neurotransmitter

Within the central nervous system, this compound acts as a neuromodulator, influencing neural circuits that govern social behavior. Widespread projections of isotocinergic fibers are found in key brain regions associated with social decision-making, such as the ventral telencephalon and diencephalon.

Regulation of Social Behavior

A growing body of evidence confirms that this compound is a critical modulator of social dynamics in fish.

-

Social Status and Aggression: The expression of pro-isotocin (proIT) mRNA and its receptor (itr) in the brain has been linked to social status and aggression. In pupfish, for example, transcripts for the this compound receptor in the telencephalon were found to be elevated in females compared to males. In cichlids, hindbrain this compound levels are significantly higher in dominant males compared to subordinates, suggesting a role in regulating dominant behavior.

-

Affiliative Behaviors and Anxiety: Similar to oxytocin's role in promoting social bonding and reducing anxiety in mammals, this compound is involved in mediating affiliative behaviors and social decision-making in fish.

Interaction with Other Neurotransmitter Systems

This compound's neuromodulatory effects are often achieved through its interaction with other neurotransmitter systems. For instance, in catfish, a dense network of this compound-immunoreactive fibers has been observed around dopamine neurons in the preoptic area. Evidence suggests that this compound may inhibit these hypophysiotropic dopamine neurons, which are known to suppress luteinizing hormone (LH) secretion. This interaction provides a mechanism through which this compound can stimulate reproduction by reducing dopaminergic inhibition.

Molecular Mechanisms: Signaling Pathway

This compound exerts its effects by binding to a specific this compound Receptor (ITR). The ITR is a class I G-protein-coupled receptor (GPCR), structurally similar to the mammalian oxytocin receptor (OTR). The binding of this compound to its receptor initiates a cascade of intracellular events.

The primary signaling pathway activated by the ITR involves coupling to Gαq/11 proteins. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is the principal driver of downstream cellular responses, such as smooth muscle contraction or neurotransmitter release.

Quantitative Data Summary

Quantitative analysis is essential for understanding the potency, efficacy, and regulatory dynamics of the isotocinergic system. The following tables summarize key quantitative findings from studies on this compound and its homologs.

Table 1: Gene Expression & Physiological Response Data for this compound

| Species | Tissue/Condition | Analyte | Fold Change / Effect | Reference |

| Pufferfish (Fugu rubripes) | Transgenic Mice (Hypothalamus) | This compound mRNA | ~6-fold increase after osmotic challenge | |

| Guppy (Poecilia reticulata) | Cultured Ovary | itr1 mRNA | Significant upregulation (P < 0.05) with 10⁻⁷ mol/L AVT or IT | |

| Guppy (Poecilia reticulata) | Cultured Ovary | cox2 mRNA | Significant upregulation (P < 0.05) with 10⁻⁷ mol/L AVT or IT | |

| Cichlid (A. burtoni) | Hindbrain | This compound Peptide | Significantly higher in dominant vs. subordinate males | |

| Cichlid (A. burtoni) | Pituitary | Vasotocin Peptide | Significantly higher in subordinate vs. dominant males | |

| European Sea Bass | Cultured Gill Cells | Short-circuit Cl⁻ current | Increased upon addition of this compound | |

| Catfish (C. batrachus) | Preoptic Area Slices | Tyrosine Hydroxylase | Significant reduction (P < 0.05) with 5 μM this compound peptide |

Table 2: Comparative Receptor Binding Affinities (Ki values in nM)

Data from mammalian homologs (Oxytocin/Vasopressin) are provided for comparative context, as specific Ki values for this compound are less commonly reported. These values illustrate the principle of ligand-receptor affinity and cross-reactivity.

| Species | Receptor | Ligand | Ki (nM) | Notes | Reference |

| Syrian Hamster | OTR | Oxytocin (OT) | 4.28 | High affinity for cognate receptor | |

| Syrian Hamster | OTR | Vasopressin (AVP) | 36.1 | ~8.4-fold lower affinity than OT | |

| Syrian Hamster | V1aR | Vasopressin (AVP) | 4.70 | High affinity for cognate receptor | |

| Syrian Hamster | V1aR | Oxytocin (OT) | 495.2 | ~105-fold lower affinity than AVP |

Experimental Protocols & Methodologies

The study of the isotocinergic system employs a range of molecular and physiological techniques. Detailed below are workflows for several key experimental approaches.

Quantifying Gene Expression via RT-qPCR

This protocol is used to measure the abundance of mRNA transcripts for this compound, its receptor, or related genes in specific tissues.

Methodology Detail:

-

Tissue Collection: Tissues of interest (e.g., specific brain nuclei, gills, gonads) are rapidly dissected and stabilized to prevent RNA degradation.

-

RNA Extraction: Total RNA is isolated using commercial kits or a TRIzol-based method.

-

Quality Control: The concentration and purity of RNA are assessed spectrophotometrically. Integrity is checked via gel electrophoresis.

-

cDNA Synthesis: A specific amount of total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The qPCR reaction is performed using a thermal cycler. The reaction mix includes cDNA template, gene-specific forward and reverse primers, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Data Analysis: The cycle threshold (Ct) value is determined for each gene. The expression of the target gene (e.g., this compound) is normalized to one or more stable reference (housekeeping) genes to calculate relative expression levels.

In Situ Hybridization for Localization of mRNA

This technique is used to visualize the specific location of gene expression (e.g., which neurons are producing this compound mRNA) within tissue sections.

Methodology Detail:

-

Tissue Preparation: Animals are perfused, and the tissue of interest (e.g., the brain) is dissected, fixed (e.g., in paraformaldehyde), and sectioned using a cryostat or vibratome.

-

Probe Synthesis: An antisense RNA probe complementary to the target mRNA sequence is synthesized in vitro. The probe is labeled with a molecule like digoxigenin (DIG) or a fluorescent tag.

-

Hybridization: The tissue sections are incubated with the labeled probe, allowing the probe to bind (hybridize) to its target mRNA.

-

Washing: A series of washes at specific temperatures and salt concentrations are performed to remove any probe that has bound non-specifically.

-

Detection & Visualization: For a DIG-labeled probe, an antibody that recognizes DIG and is conjugated to an enzyme (e.g., alkaline phosphatase, AP) is applied. A chromogenic substrate is then added, which is converted by the enzyme into a colored precipitate, revealing the location of the mRNA. The tissue is then imaged under a microscope.

Implications for Drug Development

The extensive research on the mammalian oxytocin system as a therapeutic target for psychiatric disorders provides a valuable blueprint for considering the this compound system. The roles of oxytocin/isotocin in modulating social behavior, anxiety, and stress responses make their receptors attractive drug targets.

Key Considerations for Drug Development:

-

Receptor Selectivity: A major challenge is developing ligands that are highly selective for the this compound/oxytocin receptor over the closely related vasotocin/vasopressin receptors to avoid off-target effects.

-

Blood-Brain Barrier (BBB) Penetration: For targeting CNS disorders, peptide-based drugs like this compound have poor BBB penetration. The development of non-peptide small molecule agonists or antagonists, or novel delivery systems (e.g., intranasal administration), is a key area of research.

-

Translational Models: Teleost fish, with their conserved neuroendocrine systems and complex social behaviors, can serve as powerful, high-throughput models for screening compounds that modulate the this compound system and for studying the fundamental neurobiology of social behavior.

Conclusion

This compound is a pleiotropic molecule that is integral to the regulation of both peripheral physiology and central behavioral control in teleost fish. Its conserved functions as both a hormone in reproduction and osmoregulation and a neurotransmitter in social behavior highlight its fundamental importance. Further research into the isotocinergic system, leveraging the detailed experimental approaches outlined here, will continue to deepen our understanding of neuroendocrine evolution and may uncover novel pathways and targets relevant to vertebrate physiology and behavior, including that of humans.

References

- 1. Neurohormones: oxytocin, vasopressin and related peptides – structure, genes, receptors, and evolution [jafs.com.pl]

- 2. Comparative and Evolutionary Physiology of Vasopressin/ Oxytocin-Type Neuropeptide Signaling in Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Nonapeptides Arginine Vasotocin and this compound in Fishes: Advantage of Bioactive Molecules Measurement [frontiersin.org]

- 4. This compound controls ion regulation through regulating ionocyte progenitor differentiation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Isotocin, the Social Neuropeptide of Fishes

An In-depth Technical Guide to the Role of Isotocin in Regulating Social Behaviors in Fish

Audience: Researchers, scientists, and drug development professionals.

This compound (IT) is a nonapeptide hormone that is the fish homolog of the well-studied mammalian neuropeptide, oxytocin.[1][2] Structurally similar and evolutionarily conserved, this compound plays a pivotal role in modulating a wide array of social behaviors in teleost fishes.[3][4] Produced primarily in the preoptic area of the hypothalamus, this compound acts as both a central neuromodulator and a peripheral hormone, influencing behaviors critical for survival and reproduction, including shoaling, aggression, social status, and parental care.[5] Understanding the mechanisms of this compound action provides a powerful framework for investigating the neuroendocrine basis of sociality and offers potential avenues for pharmacological intervention and drug development. This guide provides a comprehensive overview of the current research, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Effects of this compound on Social Behavior

The administration of exogenous this compound or the antagonism of its receptors has been shown to produce quantifiable changes in fish social behavior. These effects can be context-dependent, dose-dependent, and vary across species. The following tables summarize key quantitative findings from various studies.

Table 1: Effects of this compound on Shoaling and Social Preference

| Species | Behavior | Treatment | Key Quantitative Finding | Reference |